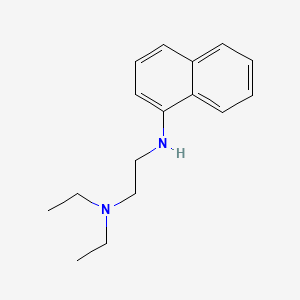

N-(1-Naphthyl)-N',N'-diethylethylenediamine

Übersicht

Beschreibung

N-(1-Naphthyl)-N’,N’-diethylethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of a naphthyl group attached to the ethylenediamine backbone. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(1-Naphthyl)-N’,N’-diethylethylenediamine can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Naphthyl)-N’,N’-diethylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated naphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Naphthyl)-N’,N’-diethylethylenediamine has several scientific research applications:

Analytical Chemistry: Used as a reagent for the spectrophotometric determination of aromatic amines, aminophenols, and other compounds.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain diseases.

Industry: Utilized in the synthesis of coordination compounds and as a ligand in catalysis.

Wirkmechanismus

The mechanism of action of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its function as a sensor or reagent in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-Naphthyl)ethylenediamine: Similar structure but lacks the diethyl groups.

Naphthylamine: Contains the naphthyl group but lacks the ethylenediamine backbone.

Ethylenediamine: Lacks the naphthyl group but has a similar diamine structure.

Uniqueness

N-(1-Naphthyl)-N’,N’-diethylethylenediamine is unique due to the presence of both the naphthyl group and the diethyl-substituted ethylenediamine backbone. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in analytical chemistry and pharmaceuticals .

Biologische Aktivität

N-(1-Naphthyl)-N',N'-diethylethylenediamine (NDEED) is an aromatic diamine that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

NDEED, with the molecular formula C16H20N2, features a naphthyl group attached to a diethylated ethylenediamine backbone. Its structure enables it to form stable complexes with metal ions and participate in various chemical reactions, making it valuable in both synthetic and biological contexts.

Biological Activity Overview

The biological activity of NDEED can be categorized into several key areas:

- Antioxidant Activity : NDEED exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that NDEED can scavenge free radicals and reduce oxidative damage in cellular models.

- Antimicrobial Properties : Studies have demonstrated that NDEED possesses antimicrobial activity against various bacterial strains. This includes effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : NDEED has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is important for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.

Table 1: Antioxidant Activity of NDEED

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| Total Antioxidant Capacity | 30 | |

| Nitric Oxide Scavenging | 20 |

Table 2: Antimicrobial Activity of NDEED

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 20 |

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of NDEED on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with NDEED, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of NDEED, researchers evaluated its effectiveness against a panel of bacterial strains. The compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

Research examining the inhibitory effects of NDEED on AChE revealed that it competes effectively with the substrate for binding sites, leading to decreased enzyme activity. This property positions NDEED as a candidate for further exploration in the treatment of Alzheimer's disease.

Eigenschaften

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,17H,3-4,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZRCWDZLLMPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200376 | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-86-9 | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005235869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.